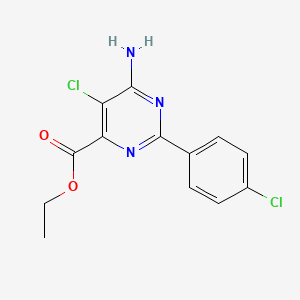

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by its pyrimidine heterocyclic core, which serves as the central structural framework for the compound. The pyrimidine ring, characterized by a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3, provides the foundation for the extensive substitution pattern observed in this molecule. The compound's molecular formula of C₁₃H₁₁Cl₂N₃O₂ indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 312.15 grams per mole.

The spatial arrangement of functional groups within the molecule contributes significantly to its overall three-dimensional structure. The amino group positioned at the 6-position of the pyrimidine ring introduces hydrogen bonding capabilities, while the chlorine atom at position 5 provides electronic effects that influence the compound's reactivity profile. The 4-chlorophenyl substituent at position 2 of the pyrimidine ring extends the molecular framework and introduces additional aromatic character to the structure. The ethyl carboxylate group at position 4 adds both steric bulk and polar functionality, creating opportunities for intermolecular interactions through both the ester carbonyl and the ethyl chain.

Crystallographic analysis of related pyrimidine carboxylate compounds provides insight into the potential structural characteristics of this molecule. Studies of pyrimidine-4-carboxylic acid derivatives have revealed that these compounds typically adopt planar conformations within the pyrimidine ring system, with substituents arranged to minimize steric interactions. The crystal structure analysis shows that molecules of this type often form sheets through hydrogen bonding interactions, with carboxylate groups serving as both hydrogen bond donors and acceptors. In the case of this compound, the amino group at position 6 would be expected to participate in similar hydrogen bonding patterns, potentially forming chains or networks through interaction with the carboxylate oxygen atoms.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂N₃O₂ | |

| Molecular Weight | 312.15 g/mol | |

| Chemical Abstracts Service Number | 858955-37-0 | |

| Storage Temperature | 2-8°C |

The electronic distribution within the molecule is influenced by the presence of multiple electronegative atoms and aromatic systems. The pyrimidine nitrogen atoms provide sites for potential coordination or protonation, while the chlorine substituents contribute to the overall electron-withdrawing character of the molecule. The 4-chlorophenyl group introduces additional π-electron density and potential for aromatic stacking interactions in the solid state.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds with multiple substituents. The complete International Union of Pure and Applied Chemistry name, this compound, reflects the hierarchical naming system that identifies the pyrimidine core as the parent structure, with substituents numbered according to the positions they occupy on the heterocyclic ring. Alternative systematic names include 4-pyrimidinecarboxylic acid, 6-amino-5-chloro-2-(4-chlorophenyl)-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the compound.

The structural complexity of this molecule creates opportunities for various forms of isomerism, though the specific substitution pattern limits certain isomeric possibilities. Positional isomerism could theoretically occur through rearrangement of the substituents around the pyrimidine ring, though the defined numbering system establishes the specific structural identity. The presence of the 4-chlorophenyl group introduces the possibility of conformational isomerism based on the rotation around the carbon-carbon bond connecting the phenyl ring to the pyrimidine core. The ethyl carboxylate group can also adopt different conformations, particularly around the ester linkage, contributing to the overall conformational flexibility of the molecule.

The standardized chemical representation systems provide additional methods for describing the molecular structure. The Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings offer computer-readable formats that capture the complete connectivity and stereochemical information of the molecule. These representations are essential for database searches and computational chemistry applications, ensuring unambiguous identification of the compound across different chemical information systems.

The compound's structural features also raise considerations regarding potential tautomerism, particularly involving the amino group at position 6 of the pyrimidine ring. While the amino form is typically the most stable tautomer, the electronic effects of the adjacent chlorine atom and the electron-withdrawing nature of the carboxylate group could influence the tautomeric equilibrium. Understanding these isomeric and tautomeric possibilities is crucial for predicting the compound's chemical behavior and potential biological activity.

Comparative Analysis with Pyrimidine Carboxylate Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with related pyrimidine carboxylate derivatives. A closely related compound, ethyl 6-amino-5-chloropyrimidine-4-carboxylate, shares significant structural similarities but lacks the 4-chlorophenyl substituent at position 2. This simpler derivative, with molecular formula C₇H₈ClN₃O₂ and molecular weight 201.61 grams per mole, provides a useful reference point for understanding the structural contributions of the additional chlorophenyl group.

The comparison reveals that the addition of the 4-chlorophenyl group significantly increases the molecular complexity and potential for intermolecular interactions. While the simpler derivative maintains the core pyrimidine-4-carboxylate structure with amino and chloro substituents, the extended aromatic system in the target compound introduces additional π-electron density and opportunities for aromatic stacking interactions. The molecular weight difference of approximately 110.5 grams per mole reflects the substantial structural addition represented by the chlorophenyl group.

Crystallographic studies of related pyrimidine derivatives provide insights into the structural effects of various substituent patterns. Research on 2-amino-5-arylazo-6-aryl substituted nicotinates has revealed that compounds with similar substitution patterns often exhibit specific crystallographic characteristics. These studies show that compounds containing both amino groups and aromatic substituents tend to form extended hydrogen bonding networks in the solid state, with carboxylate groups serving as key interaction sites.

The analysis of pyrimidine-4-carboxylic acid as the fundamental structural unit demonstrates the basic hydrogen bonding patterns characteristic of this compound class. Crystal structure analysis shows that pyrimidine-4-carboxylic acid molecules form sheets through hydrogen bonds between carboxylate oxygen atoms and pyrimidine nitrogen atoms, with bond distances of approximately 2.658 angstroms. These interaction patterns provide a foundation for understanding how the more complex substituted derivatives might behave in the solid state.

Studies of related 2-amino-5-arylazo-6-aryl substituted nicotinates provide additional comparative data for understanding the structural behavior of heavily substituted pyrimidine derivatives. These compounds, which share similar substitution patterns and aromatic character, exhibit characteristic crystallographic parameters and hydrogen bonding networks. The crystallographic data from these studies indicate that compounds with multiple aromatic substituents and amino groups typically adopt triclinic or monoclinic crystal systems, with specific space group preferences that accommodate the complex substitution patterns.

The comparative analysis also reveals the importance of electronic effects in determining molecular properties. The presence of multiple electron-withdrawing groups, including chlorine atoms and the carboxylate functionality, creates a distinctive electronic environment that influences both the molecular geometry and intermolecular interactions. The combination of electron-withdrawing and electron-donating groups within the same molecule results in a polarized electronic structure that can significantly affect chemical reactivity and potential biological activity.

Furthermore, the comparative analysis highlights the role of molecular size and shape in determining physical properties. The extended aromatic system and increased molecular weight of this compound compared to simpler pyrimidine derivatives suggest different solubility characteristics, melting points, and potential for biological membrane permeation. These factors are crucial considerations for understanding the compound's potential applications and chemical behavior in various environments.

Eigenschaften

IUPAC Name |

ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCZEJRHVNHLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676908 | |

| Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858955-37-0 | |

| Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form ethyl 2-(4-chlorophenyl)-2-cyanoacetate. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One of the primary applications of ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate is its role as a potential inhibitor of various kinases. Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer.

- Aurora Kinase Inhibition : Recent studies have demonstrated that compounds structurally related to this compound can inhibit Aurora A and B kinases, which are important in cell cycle regulation. The compound's ability to bind to the ATP-binding site of these kinases suggests its potential as an anticancer agent .

Antimicrobial Activity

Research indicates that similar pyrimidine derivatives exhibit antimicrobial properties against various pathogens. The presence of the chloro and amino groups in the structure may enhance the compound's interaction with microbial enzymes, potentially leading to effective treatments for bacterial infections.

Development of Antiviral Agents

Pyrimidine derivatives have been explored for their antiviral activities, particularly against viruses that rely on host cell machinery for replication. This compound could serve as a scaffold for developing new antiviral medications targeting viral polymerases or other key proteins involved in viral replication.

Case Study 1: Aurora Kinase Inhibition

A study published in Nature detailed the synthesis and evaluation of pyrimidine derivatives against Aurora kinases. The research highlighted how modifications to the pyrimidine scaffold could enhance potency and selectivity . this compound was identified as a promising candidate due to its structural similarities with known inhibitors.

Case Study 2: Antimicrobial Testing

In a separate investigation, a series of pyrimidine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs showed significant inhibition zones, suggesting that this compound may also exhibit comparable activity .

Wirkmechanismus

The mechanism by which Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate

- Molecular Formula : C₁₃H₁₂ClN₃O₂

- Molecular Weight : 277.71 g/mol

- Key Differences: Lacks the 5-chloro and 6-amino substituents present in the target compound.

- For example, the 6-amino group in the target compound may participate in hydrogen bonding with enzymes like sirtuins or kinases .

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

- Molecular Core : Thiophene (sulfur-containing heterocycle) instead of pyrimidine .

- Synthesis : Derived from esterification of a thiophene-carboxylic acid, followed by cyclization.

- Impact : The thiophene ring’s lower aromaticity compared to pyrimidine may reduce π-π stacking interactions with protein targets. Additionally, sulfur’s larger atomic size could alter steric effects in binding pockets.

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate

- Molecular Core : Imidazole (two nitrogen atoms) .

- Biological Activity: Exhibits strong inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, with higher docking scores (Glide score: −9.2) compared to pyrimidine analogs.

- Key Features : The methyl and acetate groups enhance hydrophobic interactions and solubility. The imidazole’s basic nitrogen may facilitate stronger enzyme interactions than pyrimidine’s lone NH₂ group .

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydropyrimidine-5-carboxylate

6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile

- Substituents: Trifluoromethyl (electron-withdrawing) and cyano groups .

- Impact: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the cyano group may engage in dipole-dipole interactions. Unlike the target compound’s ester, the cyano group is less prone to hydrolysis, improving stability .

Research Implications

The target compound’s dual chloro substituents and amino-ester functionality position it as a versatile intermediate for drug discovery, particularly in kinase or sirtuin-targeted therapies. However, imidazole derivatives (e.g., ) show superior docking scores, suggesting that heterocycle choice critically influences target affinity. Future studies could explore hybrid structures combining pyrimidine’s aromaticity with imidazole’s basicity to optimize bioactivity.

Biologische Aktivität

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate (CAS: 858955-37-0) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H11Cl2N3O2

- Molecular Weight : 300.15 g/mol

- SMILES Notation : CCOC(=O)c1c(c(nc(n1)c2ccc(cc2)Cl)N)Cl

- InChI Key : PXCZEJRHVNHLHI-UHFFFAOYSA-N

Biological Activity Overview

This compound has been studied for various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range. In particular:

- MCF-7 and MDA-MB-231 Cell Lines : The compound exhibited significant growth inhibition with IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase 9 levels in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is limited in the available literature.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of certain enzymes involved in tumor growth and proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical for halting cancer cell division .

- Induction of Apoptosis : Increased levels of pro-apoptotic factors have been observed, indicating that the compound may trigger programmed cell death pathways.

Study on Cancer Cell Lines

A notable study assessed the effects of this compound on MCF-7 breast cancer cells:

| Treatment | IC50 (μM) | Apoptosis Induction (Caspase 9 Levels ng/mL) |

|---|---|---|

| Compound | 0.87 | 27.13 ± 0.54 |

| 5-FU | 17.02 | Not reported |

This data underscores the compound's superior efficacy compared to traditional treatments .

Toxicity Studies

In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

- Biginelli Reaction : Condensation of ethyl acetoacetate, substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde), and thiourea derivatives under acidic conditions to form dihydropyrimidinone intermediates .

- Cyclization : Subsequent treatment with phosphoryl chloride (POCl₃) or ammonium acetate to introduce chloro and amino groups at specific positions .

- Functionalization : Ethyl ester groups are retained or modified via hydrolysis/esterification. Reaction progress is monitored using TLC and purified via column chromatography .

Basic: How is X-ray crystallography utilized to resolve the crystal structure of this compound?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) is performed to obtain intensity data. Modern detectors (e.g., CCD) enhance data accuracy .

- Structure Solution : SHELXS/SHELXD (direct methods) or SHELXL (refinement) are employed for phase determination and structure modeling. Disordered atoms or solvent molecules are refined isotropically .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement and molecular geometry .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates and regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility, while reflux in ethanol or toluene balances cost and efficiency .

- In-line Monitoring : Use HPLC or LC-MS to track intermediates and byproducts. Adjust stoichiometry (e.g., excess POCl₃) to suppress side reactions .

Advanced: How are spectroscopic data contradictions (e.g., NMR resonance overlaps) resolved?

Methodological Answer:

- Multi-nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 spectra to assign overlapping signals. For example, amino protons may require variable-temperature NMR to reduce exchange broadening .

- Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts derived from SC-XRD coordinates .

- 2D Techniques : HSQC and HMBC correlate protons with carbons to resolve ambiguity in pyrimidine ring substitution patterns .

Advanced: What computational approaches predict the compound’s reactivity or conformational dynamics?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, Fukui indices, and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify ring non-planarity in pyrimidine or chlorophenyl moieties using crystallographic data .

- MD Simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) on molecular flexibility using GROMACS or AMBER .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identify amino (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group) .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How are molecular conformations analyzed using crystallographic data?

Methodological Answer:

- Puckering Parameters : Apply Cremer-Pople coordinates to quantify deviations from planarity in pyrimidine rings. For example, calculate amplitude (q) and phase angle (θ) from atomic coordinates .

- Hydrogen Bonding : Use Mercury or PLATON to map intermolecular interactions (e.g., N–H⋯O) stabilizing crystal packing .

- Torsion Angle Analysis : Compare dihedral angles (e.g., between chlorophenyl and pyrimidine planes) with DFT-optimized gas-phase structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.